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molecular formula C11H17ClN4O B2708946 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 127116-19-2

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No. B2708946
M. Wt: 256.73
InChI Key: NIIXBFHSTHMFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108954B2

Procedure details

1-(2-hydroxyethyl)piperazine (Compound 3) (16.6 g, 127.6 mmol)) and 2-methyl-4,6-dichloropyrimidine (Compound 2) (10.4 g, 63.8 mmol) were mixed with methylene dichloride (80 mL) in reaction flask to be stirred for 2.5 h at 30° C., and then triethylamine (1.8 mL) was added with the reaction overnight in thermal insulation. After vacuum filtration, the cake was rinsed by methylene dichloride. The filtrate was vacuum condensed to dry, and then n-hexane (40 mL) was added to grow the grains for 1 h by stirring. After vacuum filtration, the cake was rinsed by n-hexane (20 mL) and dried at 40° C. to constant weight to give white solid target Compound 4 (14.7 g, yield: 89.8%).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step Two
Yield
89.8%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[CH3:10][C:11]1[N:16]=[C:15](Cl)[CH:14]=[C:13]([Cl:18])[N:12]=1.C(Cl)Cl>C(N(CC)CC)C>[Cl:18][C:13]1[N:12]=[C:11]([CH3:10])[N:16]=[C:15]([N:7]2[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6]2)[CH:14]=1

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
10.4 g
Type
reactant
Smiles
CC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
to be stirred for 2.5 h at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After vacuum filtration
WASH
Type
WASH
Details
the cake was rinsed by methylene dichloride
CUSTOM
Type
CUSTOM
Details
vacuum condensed
CUSTOM
Type
CUSTOM
Details
to dry
ADDITION
Type
ADDITION
Details
n-hexane (40 mL) was added
CUSTOM
Type
CUSTOM
Details
for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
After vacuum filtration
WASH
Type
WASH
Details
the cake was rinsed by n-hexane (20 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. to constant weight

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)C)N1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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